Ácido 3-sulfamoilbenzoico

Descripción general

Descripción

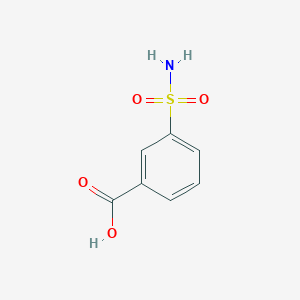

3-Sulfamoylbenzoic acid is an organic compound with the molecular formula C7H7NO4S. It features a benzene ring substituted with a carboxyl group at the third position and a sulfonamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Aplicaciones Científicas De Investigación

3-Sulfamoylbenzoic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes and receptors.

Mecanismo De Acción

Target of Action

3-Sulfamoylbenzoic acid is a key component in the synthesis of certain drugs, such as indapamide . The primary target of these drugs is the enzyme Ribonucleotide Reductase (RNR) . This enzyme plays a crucial role in the conversion of ribonucleotides to 2′-deoxyribonucleotides, a process that is rate-limiting in the de novo synthesis of deoxynucleotide triphosphates (dNTPs) .

Mode of Action

The mode of action of 3-Sulfamoylbenzoic acid is primarily through its interaction with the large subunit M1 of RNR . The sulfamoyl moiety of the compound forms strong hydrogen bonds with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . This interaction inhibits the activity of RNR, thereby affecting the synthesis of dNTPs .

Biochemical Pathways

The inhibition of RNR by 3-Sulfamoylbenzoic acid affects the biochemical pathway of de novo dNTP biosynthesis . This pathway is crucial for DNA replication and repair . By inhibiting RNR, the compound effectively disrupts this pathway, which can have significant effects on cellular processes, particularly in cancer cells that rely heavily on this pathway for proliferation .

Pharmacokinetics

In silico admet evaluations of related compounds have shown favorable pharmacological and toxicity profiles with excellent solubility scores .

Result of Action

The primary result of the action of 3-Sulfamoylbenzoic acid is the inhibition of RNR, leading to a decrease in the synthesis of dNTPs . This can lead to a disruption in DNA replication and repair, which can have significant effects on cell proliferation, particularly in cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common synthetic route for 3-Sulfamoylbenzoic acid involves the reaction of benzene sulfonyl chloride with a carboxylic acid to form carboxyl benzene sulfonyl chloride. This intermediate is then reacted with ammonia water to yield 3-Sulfamoylbenzoic acid .

Industrial Production Methods

Industrial production methods for 3-Sulfamoylbenzoic acid typically involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

3-Sulfamoylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and sulfonamides, depending on the specific reagents and conditions used .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Sulfamoylbenzoic acid

- 3-Chlorosulfonylbenzoic acid

- 4-Chloro-3-sulfamoylbenzoic acid

- 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Uniqueness

3-Sulfamoylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Actividad Biológica

3-Sulfamoylbenzoic acid (CAS Number: 229352) is a sulfonamide derivative with notable biological activities, particularly as a selective agonist for lysophosphatidic acid receptors. Its structure consists of a benzoic acid moiety substituted with a sulfamoyl group at the meta position, which contributes to its pharmacological properties.

3-Sulfamoylbenzoic acid primarily acts as an agonist at the lysophosphatidic acid receptor 2 (LPA2), which is implicated in various physiological processes, including cell survival, proliferation, and migration. The activation of LPA2 has been associated with protective effects against apoptosis, particularly in contexts such as radiation exposure .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the structure of sulfamoylbenzoic acid can significantly influence its biological activity. For instance, the introduction of different substituents on the aromatic ring or variations in the length of aliphatic chains can enhance or diminish agonistic potency at LPA receptors .

Key Findings from Studies

- Potency : Certain analogues of 3-sulfamoylbenzoic acid exhibit subnanomolar activity at LPA2, indicating high potency as receptor agonists .

- Agonist Activity : A series of synthesized analogues were tested for their agonist and antagonist activities across various LPA receptors, revealing specific compounds with enhanced efficacy .

- In Vivo Efficacy : In animal models, compounds derived from 3-sulfamoylbenzoic acid have shown protective effects against radiation-induced damage, underscoring their potential therapeutic applications in oncology .

Study on Radiation Protection

A pivotal study evaluated the protective effects of sulfamoylbenzoic acid derivatives in mice subjected to lethal doses of gamma irradiation. The results indicated that specific analogues significantly reduced apoptosis in hematopoietic cells, thereby improving survival rates post-exposure. This suggests a promising application for these compounds in mitigating radiation-induced injuries .

Neurodevelopmental Disorders

Another investigation focused on the role of sulfamoyl derivatives as selective inhibitors of NKCC1 (Na-K-2Cl cotransporter), which is crucial for maintaining chloride homeostasis in neurons. The compound ARN23746, a derivative related to sulfamoylbenzoic acid, demonstrated efficacy in mouse models of autism and other neurodevelopmental disorders by modulating intracellular chloride levels .

Comparative Biological Activity Table

| Compound Name | Target Receptor | EC50 (nM) | Biological Activity |

|---|---|---|---|

| 3-Sulfamoylbenzoic Acid | LPA2 | <1 (subnanomolar) | Anti-apoptotic effects |

| 5-chloro-2-(N-(4-(1,3-dioxo... | LPA2 | 5.06 x 10^-3 | High potency agonist |

| ARN23746 | NKCC1 | 88.5% inhibition | Neuroprotective effects |

Propiedades

IUPAC Name |

3-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAETXYOXMDYNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281766 | |

| Record name | 3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-76-0 | |

| Record name | 636-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.